molecular formula C8H9ClN2O3S B11867427 Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate

Cat. No.: B11867427
M. Wt: 248.69 g/mol
InChI Key: BNBJWBKLXJFIKV-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by a sulfinyl (-SO-) group at the C2 position, a chloro substituent at C4, and an ethyl ester at C3. This compound is synthesized via oxidation of its methylthio (-SMe) precursor (ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, CAS 5909-24-0) using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, achieving yields up to 82% . The sulfinyl group enhances electrophilicity at C2, enabling chemoselective nucleophilic displacement reactions with amines while preserving the C4 chloro substituent . This reactivity is leveraged to synthesize bioactive 2-alkylamino-4,6-disubstituted pyrimidine-5-carboxylic acids, which are of interest in medicinal chemistry .

Key physicochemical properties include:

  • Molecular formula: C₉H₁₀ClN₂O₃S
  • Molecular weight: 262.70 g/mol (calculated)
  • Synthetic utility: Acts as a versatile intermediate for functionalization at C2 via displacement reactions .

Properties

Molecular Formula

C8H9ClN2O3S

Molecular Weight

248.69 g/mol

IUPAC Name

ethyl 4-chloro-2-methylsulfinylpyrimidine-5-carboxylate

InChI

InChI=1S/C8H9ClN2O3S/c1-3-14-7(12)5-4-10-8(15(2)13)11-6(5)9/h4H,3H2,1-2H3

InChI Key

BNBJWBKLXJFIKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Cl)S(=O)C

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The most widely reported method involves reacting ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate with phosphoryl chloride (POCl₃) under reflux conditions.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: 80–110°C.

  • Catalyst: Dimethylformamide (DMF, 0.1–1 eq).

Mechanism:
POCl₃ acts as both a chlorinating agent and Lewis acid, facilitating the displacement of the hydroxyl group by chloride. The methylthio group remains intact due to its electron-withdrawing nature, which deactivates the ring toward further substitution.

Yield Optimization:

ParameterOptimal RangeImpact on Yield
POCl₃ Equivalents3–5 eq<3 eq: Incomplete conversion; >5 eq: Side reactions
Reaction Time6–8 hrsShorter durations reduce yield by 15–20%
Solvent PolarityLow (toluene)High polarity solvents (e.g., DMF) promote decomposition

Purity Data:

  • Crude product purity: 85–90%.

  • Post-recrystallization (hexane/ethyl acetate): >98%.

Alternative Pathway: Cyclocondensation

A less common route involves cyclizing thiourea derivatives with β-keto esters. For example:

  • Condensation of methylthio-urea with ethyl 3-chloroacetoacetate.

  • Cyclization under acidic conditions (HCl/EtOH).

Advantages:

  • Avoids use of POCl₃, which is corrosive.

  • Suitable for large-scale production.

Limitations:

  • Lower yields (55–60%) due to competing side reactions.

  • Requires stringent temperature control (±2°C).

Oxidation of Methylthio to Methylsulfinyl

Oxidizing Agents and Selectivity

The methylthio group (-SMe) is oxidized to methylsulfinyl (-SOMe) using controlled stoichiometry of oxidizing agents to prevent over-oxidation to sulfone (-SO₂Me).

Common Oxidants:

OxidantSolventTemperatureTimeYieldSulfone Byproduct
mCPBA (1.1 eq)DCM0–5°C2 hrs92%<2%
H₂O₂ (30%, 2 eq)Acetic Acid50°C4 hrs78%5–8%
NaIO₄ (1.5 eq)H₂O/THFRT6 hrs85%3%

Mechanistic Insights:

  • mCPBA: Epoxidizes sulfides via a radical mechanism, favoring sulfoxide formation at low temperatures.

  • H₂O₂: Proceeds through a polar transition state; acetic acid enhances protonation of the leaving group.

Critical Factors:

  • Stoichiometry: Excess oxidant increases sulfone formation.

  • Solvent Choice: Polar aprotic solvents (DCM) improve oxidant solubility and reaction homogeneity.

Case Study: Optimization with mCPBA

A patented procedure details the following optimized protocol:

  • Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 eq) in DCM (10 mL/g).

  • Add mCPBA (1.05 eq) portionwise at 0°C.

  • Stir for 2 hrs, then quench with Na₂S₂O₃.

  • Extract with DCM, dry (MgSO₄), and concentrate.

Yield: 89–92%
Purity: 97% (HPLC, C18 column, 60:40 acetonitrile/water).

Industrial-Scale Considerations

Cost-Benefit Analysis of Oxidants

OxidantCost (USD/kg)Waste GeneratedScalability
mCPBA420Chlorinated byproductsModerate
H₂O₂12WaterHigh
NaIO₄200Iodine saltsLow

Recommendation: H₂O₂ is preferred for large-scale production despite lower yields due to lower cost and environmental impact.

Purification Strategies

  • Crystallization: Use heptane/ethyl acetate (7:3) for high recovery (85%).

  • Chromatography: Silica gel with gradient elution (ethyl acetate in hexane) for >99% purity.

Biological Activity

Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the pyrimidine class of compounds, which are known for their varied biological properties. The compound can be synthesized through several methods, often involving the reaction of 4-chloro-2-methylthiopyrimidine derivatives with ethyl chloroacetate or other electrophiles under basic conditions. The methylsulfinyl group enhances the compound's reactivity and biological profile.

Biological Activities

The biological activities of this compound can be categorized as follows:

1. Antitumor Activity

Research has shown that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that compounds derived from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate inhibit cell growth in breast cancer (MDA-MB-435) models with IC50 values in the nanomolar range .

CompoundCell LineIC50 (µM)Mechanism of Action
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateMDA-MB-4350.019Microtubule depolymerization
Derivative XA549 (Lung)0.025Apoptosis induction

2. Antiviral Activity

This compound has also been investigated for its antiviral properties. It shows promising results against several viral targets, including hepatitis C virus (HCV) and other RNA viruses. The mechanism often involves inhibition of viral polymerases, leading to reduced viral replication .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of bacterial strains, making it a candidate for developing new antibiotics. Its efficacy against both gram-positive and gram-negative bacteria has been documented, with mechanisms involving disruption of bacterial cell wall synthesis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Microtubule Disruption : Many derivatives affect microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in nucleic acid synthesis, particularly targeting viral polymerases.
  • Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties, contributing to its protective effects in cellular models.

Case Studies

Several case studies highlight the efficacy of this compound:

  • Study on Breast Cancer Cells : A recent study evaluated the effects of this compound on MDA-MB-435 cells, demonstrating significant tumor growth inhibition and microtubule disruption at low concentrations .
  • Antiviral Efficacy Against HCV : In vitro assays showed that derivatives inhibited HCV replication by over 90%, with IC50 values around 32 µM .
  • Broad-spectrum Antimicrobial Activity : Clinical isolates tested against this compound revealed a minimum inhibitory concentration (MIC) effective against resistant strains of Staphylococcus aureus and Escherichia coli .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various scientific and medicinal applications:

Medicinal Chemistry

  • Anticancer Activity : Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate has been utilized in the synthesis of derivatives that exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives synthesized from this compound have shown inhibitory activity against kinases like Raf, which is implicated in tumor growth .
  • Antimicrobial Properties : Pyrimidine derivatives, including this compound, have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that modifications to the methylsulfinyl group can enhance this activity, making it a candidate for developing new antimicrobial agents .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It is used to create more complex molecules that have potential therapeutic effects. The compound's ability to act as a building block for various chemical transformations makes it valuable in pharmaceutical research and development .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anticancer Research

A study involving the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives from this compound revealed promising results in inhibiting cancer cell proliferation. The derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of modified pyrimidine derivatives derived from this compound. Results indicated enhanced activity against multi-drug resistant strains of bacteria, suggesting its potential use in treating resistant infections .

Table 1: Biological Activities of this compound Derivatives

Activity TypeRelated CompoundsObservations
AnticancerPyrido[2,3-d]pyrimidin-7-one derivativesSignificant cytotoxicity against cancer cell lines
AntimicrobialModified pyrimidinesEffective against Gram-positive bacteria
Enzyme InhibitionDihydrofolate reductase inhibitorsEffective inhibition leading to reduced proliferation

Comparison with Similar Compounds

Structural and Reactivity Comparisons
Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications
Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate C2: -SOCH₃; C4: -Cl; C5: -COOEt C₉H₁₀ClN₂O₃S 262.70 Chemoselective displacement at C2 with amines; precursor to bioactive pyrimidines
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0) C2: -SCH₃; C4: -Cl; C5: -COOEt C₈H₉ClN₂O₂S 232.68 Precursor to sulfinyl derivative; less reactive toward nucleophiles
Ethyl 2-(methylsulfonyl)pyrimidine-5-carboxylate (CAS 148550-51-0) C2: -SO₂CH₃; C5: -COOEt C₈H₁₀N₂O₄S 230.24 Higher oxidation state sulfonyl group; potential for diverse substitution reactions
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) C2: -CF₃; C4: -Cl; C5: -COOEt C₉H₇ClF₃N₂O₂ 280.61 Electron-withdrawing CF₃ group enhances electrophilicity; used in kinase inhibitor synthesis

Key Observations :

  • Reactivity : The sulfinyl group (-SOCH₃) exhibits intermediate reactivity between the electron-donating methylthio (-SCH₃) and electron-withdrawing sulfonyl (-SO₂CH₃) groups. This balance enables selective C2 functionalization without competing reactions at C4 .
  • Selectivity : In displacement reactions, the sulfinyl derivative achieves >70% yield and C2 specificity with alkylamines, whereas the methylthio analog requires harsher conditions .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate?

  • Methodological Answer : The compound is typically synthesized via oxidation of its thioether precursor, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (CAS 5909-24-0). A common protocol involves using 3-chloroperbenzoic acid (m-CPBA) to oxidize the methylthio (-SMe) group to methylsulfinyl (-SO) under controlled conditions. Key steps include:
  • Dissolving the thioether precursor in dichloromethane.
  • Adding m-CPBA (1.2 equiv) at 0°C and stirring at room temperature for 4–6 hours.
  • Monitoring reaction progress via TLC or LC-MS.
    Post-reaction purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers address solubility challenges during in vitro assays?

  • Methodological Answer : The compound exhibits limited aqueous solubility (logP = 2.55 ). Recommended strategies:
  • Stock Solutions : Prepare 25–50 mg/mL in DMSO.
  • Working Solutions : Dilute with co-solvents (e.g., PEG300, Tween 80) to maintain solubility. Example formulation: DMSO:PEG300:Tween80:Saline = 10:40:5:45 (v/v).
  • Critical Note : Avoid aqueous buffers without co-solvents to prevent precipitation. Validate stability using dynamic light scattering (DLS) .

Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • Methodological Answer :
  • NMR : Use deuterated DMSO (¹H/¹³C NMR) to confirm substitution patterns and sulfinyl group presence.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion (C₈H₉ClN₂O₃S; exact mass 232.007 ).
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (SHELXL for refinement ). Crystals grown in ethyl acetate/hexane yield orthorhombic systems (P2₁2₁2₁ space group). ORTEP-3 aids in visualizing thermal ellipsoids .

Advanced Research Questions

Q. How can computational modeling predict reactivity at the 4-chloro position?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model nucleophilic substitution pathways. Key parameters:
  • Electrostatic Potential Maps : Identify electron-deficient C4 due to adjacent sulfinyl and carboxylate groups.
  • Transition State Analysis : Calculate activation barriers for SNAr reactions with amines/thiols.
    Validate predictions via experimental kinetics (e.g., reaction with benzylamine in THF at 60°C) .

Q. What strategies resolve discrepancies in X-ray crystallographic refinement?

  • Methodological Answer : Common issues (e.g., missed twinning, disorder) are addressed via:
  • SHELXL Constraints : Apply RIGU and SIMU restraints to manage sulfinyl group disorder.
  • TWIN Commands : Test for pseudo-merohedral twinning (Hooft y parameter > 0.05).
  • Validation Tools : Use PLATON to check for solvent-accessible voids. Refinement convergence (R₁ < 0.05) ensures reliability .

Q. How can in vivo bioavailability be optimized despite low solubility?

  • Methodological Answer :
  • Formulation : Use injectable emulsions (e.g., DMSO:Corn oil = 10:90) for IP/IV delivery.
  • Pharmacokinetic Testing : Monitor plasma concentration via LC-MS/MS after single-dose administration (10 mg/kg in mice).
  • Cyclodextrin Complexation : 20% SBE-β-CD in saline enhances aqueous solubility (2.5 mg/mL) for oral dosing .

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